molecular formula C13H20N2O2 B2604584 1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one CAS No. 2191062-74-3

1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one

Cat. No. B2604584
CAS RN: 2191062-74-3
M. Wt: 236.315
InChI Key: KHVIBGVFMVMRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.

Mechanism of Action

As mentioned earlier, 1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This can have a range of effects on various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Biochemical and physiological effects:
The increased levels of GABA in the brain resulting from this compound administration can have a range of biochemical and physiological effects. These effects can include increased inhibition of neuronal activity, decreased anxiety and stress, and improved mood and cognition. This compound has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one has several advantages as a research tool, including its high potency and selectivity for GABA transaminase. Its ability to increase GABA levels in the brain also makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, there are also limitations to its use, including the need for careful dosing and monitoring of potential side effects.

Future Directions

There are several potential future directions for research on 1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one. One area of interest is its potential as a treatment for addiction, particularly to drugs such as cocaine and methamphetamine. Other potential areas of research include its effects on various neurotransmitter systems, as well as its potential as a treatment for other neurological and psychiatric disorders. Further studies will be needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of 4-(cyclopropanecarbonyl)-2,2-dimethylpiperazine with acryloyl chloride in the presence of a base such as triethylamine. This reaction yields this compound as a white solid, which can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

1-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one has been the subject of extensive scientific research, particularly in the field of neuroscience. Studies have investigated its potential as a treatment for a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. This compound has also been used to study the role of GABA in the brain, and its effects on various neurotransmitter systems.

properties

IUPAC Name

1-[4-(cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-11(16)15-8-7-14(9-13(15,2)3)12(17)10-5-6-10/h4,10H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVIBGVFMVMRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)C=C)C(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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